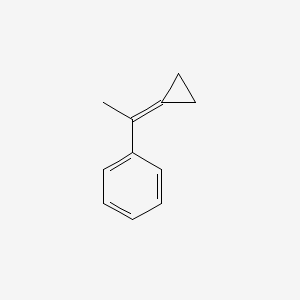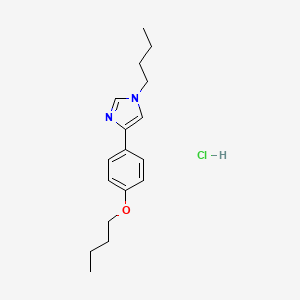
2,4,5,6,8-Pentamethylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5,6,8-Pentamethylquinoline is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound Quinolines are known for their diverse applications in medicinal chemistry, particularly due to their pharmacological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5,6,8-Pentamethylquinoline typically involves the alkylation of quinoline derivatives. One common method is the Friedländer synthesis, which involves the reaction of aniline with β-ketoesters under acidic conditions to form quinoline derivatives . The methylation of these derivatives can be achieved using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedländer synthesis followed by methylation. The reaction conditions are optimized to ensure high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,5,6,8-Pentamethylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the methyl groups, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinolines.
Substitution: Halogenated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2,4,5,6,8-Pentamethylquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,4,5,6,8-Pentamethylquinoline involves its interaction with various molecular targets. In biological systems, it can bind to DNA, inhibiting DNA synthesis and causing oxidative stress, which leads to cell death. This mechanism is particularly relevant in its potential anticancer activity . The compound’s ability to scavenge free radicals also contributes to its antioxidant properties.
Vergleich Mit ähnlichen Verbindungen
Quinoline: The parent compound, known for its antimalarial properties.
Isoquinoline: A structural isomer with different pharmacological properties.
2,4,6-Trimethylquinoline: A derivative with fewer methyl groups, affecting its chemical reactivity and applications.
Uniqueness: 2,4,5,6,8-Pentamethylquinoline is unique due to the presence of five methyl groups, which enhance its lipophilicity and potentially its ability to cross biological membranes. This structural modification can lead to improved pharmacokinetic properties and increased efficacy in various applications.
Eigenschaften
CAS-Nummer |
50519-33-0 |
|---|---|
Molekularformel |
C14H17N |
Molekulargewicht |
199.29 g/mol |
IUPAC-Name |
2,4,5,6,8-pentamethylquinoline |
InChI |
InChI=1S/C14H17N/c1-8-6-10(3)14-13(12(8)5)9(2)7-11(4)15-14/h6-7H,1-5H3 |
InChI-Schlüssel |
AXTCFZADVBLMAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=C1C)C(=CC(=N2)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



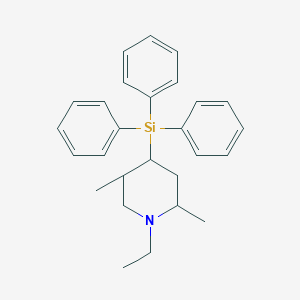
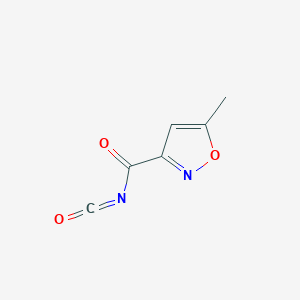

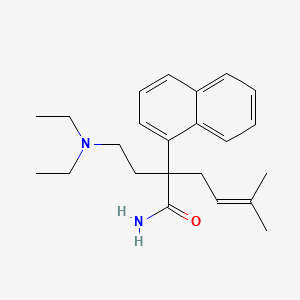
![Tricyclo[4.2.1.0(2,5)]non-2(5)-ene](/img/structure/B14667301.png)
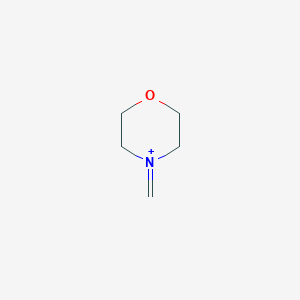
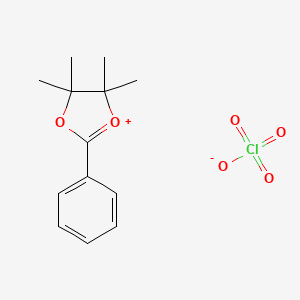
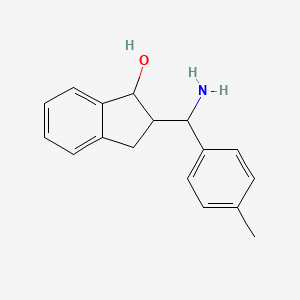
![2,4-Diamino-5-[2-[2-naphthyl]ethyl]quinazoline](/img/structure/B14667323.png)


